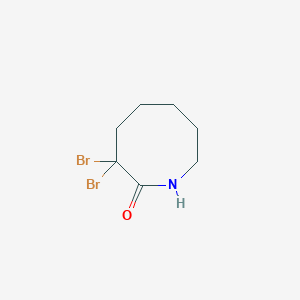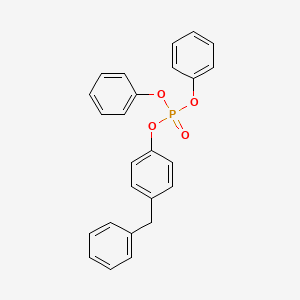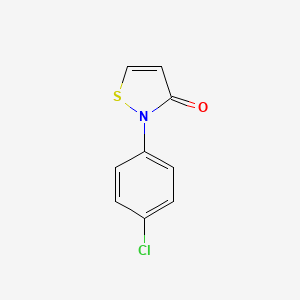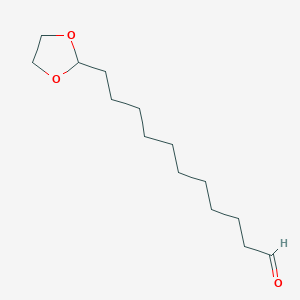
11-(1,3-Dioxolan-2-YL)undecanal
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
11-(1,3-Dioxolan-2-YL)undecanal is a chemical compound that features a 1,3-dioxolane ring attached to an undecanal chain. This compound is of interest due to its unique structure, which combines the properties of both aldehydes and cyclic acetals. The presence of the 1,3-dioxolane ring imparts stability and reactivity, making it a valuable compound in various chemical processes and applications.
准备方法
Synthetic Routes and Reaction Conditions
11-(1,3-Dioxolan-2-YL)undecanal can be synthesized through the acetalization of undecanal with ethylene glycol in the presence of an acid catalyst. The reaction typically involves refluxing the aldehyde with ethylene glycol and a catalytic amount of p-toluenesulfonic acid in toluene, allowing for the continuous removal of water using a Dean-Stark apparatus . This method ensures high yields and purity of the desired product.
Industrial Production Methods
Industrial production of this compound follows similar principles but on a larger scale. The process involves the use of large reactors equipped with efficient water removal systems. Catalysts such as sulfuric acid or Lewis acids like zinc chloride can be employed to facilitate the reaction . The reaction conditions are optimized to ensure maximum yield and cost-effectiveness.
化学反应分析
Types of Reactions
11-(1,3-Dioxolan-2-YL)undecanal undergoes various chemical reactions, including:
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)
Reduction: Sodium borohydride (NaBH₄), lithium aluminum hydride (LiAlH₄)
Substitution: Acidic or basic conditions to open the dioxolane ring
Major Products Formed
Oxidation: 11-(1,3-Dioxolan-2-YL)undecanoic acid
Reduction: 11-(1,3-Dioxolan-2-YL)undecanol
Substitution: Various substituted products depending on the nucleophile used
科学研究应用
11-(1,3-Dioxolan-2-YL)undecanal has several applications in scientific research:
作用机制
The mechanism of action of 11-(1,3-Dioxolan-2-YL)undecanal involves its interaction with various molecular targets. The aldehyde group can form covalent bonds with nucleophilic sites on proteins and enzymes, potentially altering their function . The dioxolane ring can also participate in hydrogen bonding and other non-covalent interactions, influencing the compound’s biological activity .
相似化合物的比较
Similar Compounds
1,3-Dioxolane: A simpler analog with a similar ring structure but without the long undecanal chain.
1,3-Dioxane: Another cyclic acetal with a six-membered ring, offering different stability and reactivity profiles.
Uniqueness
11-(1,3-Dioxolan-2-YL)undecanal is unique due to its combination of a long aliphatic chain and a stable cyclic acetal ring. This structure imparts distinct physical and chemical properties, making it valuable for specific applications where both hydrophobic and hydrophilic interactions are desired .
属性
CAS 编号 |
33875-23-9 |
|---|---|
分子式 |
C14H26O3 |
分子量 |
242.35 g/mol |
IUPAC 名称 |
11-(1,3-dioxolan-2-yl)undecanal |
InChI |
InChI=1S/C14H26O3/c15-11-9-7-5-3-1-2-4-6-8-10-14-16-12-13-17-14/h11,14H,1-10,12-13H2 |
InChI 键 |
ZUQTUFPICADVDX-UHFFFAOYSA-N |
规范 SMILES |
C1COC(O1)CCCCCCCCCCC=O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




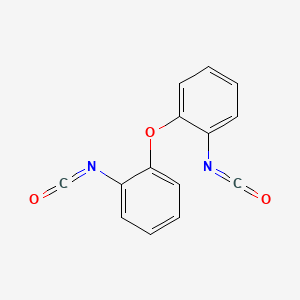
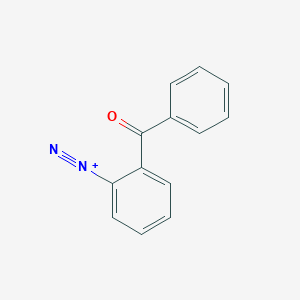
![4-{(E)-[(4-Octylphenyl)imino]methyl}benzonitrile](/img/structure/B14681419.png)
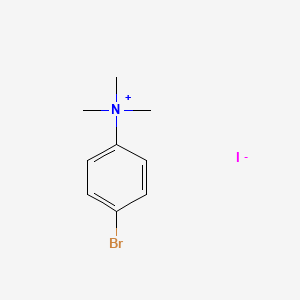



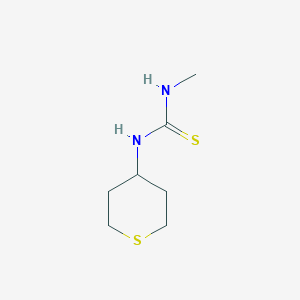
![1-[3-(Prop-1-en-2-yl)cyclopentyl]ethan-1-one](/img/structure/B14681460.png)
